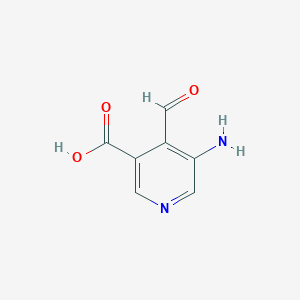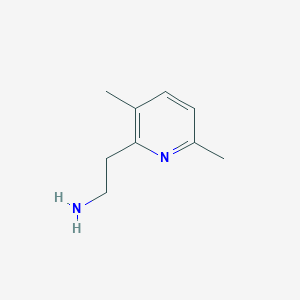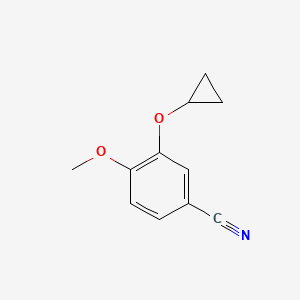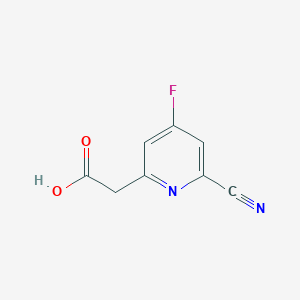
(6-Cyano-4-fluoropyridin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Cyano-4-fluoropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . This compound is characterized by the presence of a cyano group, a fluorine atom, and a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of (6-Cyano-4-fluoropyridin-2-YL)acetic acid often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (6-Cyano-4-fluoropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the cyano or fluorine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
(6-Cyano-4-fluoropyridin-2-YL)acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Cyano-4-fluoropyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The cyano and fluorine groups enhance the compound’s ability to form strong interactions with enzymes and receptors, modulating their activity. The pyridine ring provides a scaffold that can be further functionalized to improve binding affinity and selectivity .
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the cyano group, making it less reactive in certain substitution reactions.
4-Cyanopyridine: Does not have the fluorine atom, affecting its electronic properties and reactivity.
6-Fluoronicotinic acid: Similar structure but with different functional groups, leading to varied applications.
Uniqueness: (6-Cyano-4-fluoropyridin-2-YL)acetic acid is unique due to the presence of both cyano and fluorine groups on the pyridine ring, which imparts distinct electronic and steric properties. These features make it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications .
Properties
Molecular Formula |
C8H5FN2O2 |
|---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
2-(6-cyano-4-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-6(3-8(12)13)11-7(2-5)4-10/h1-2H,3H2,(H,12,13) |
InChI Key |
YNPRWEFLBBRNCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14846460.png)


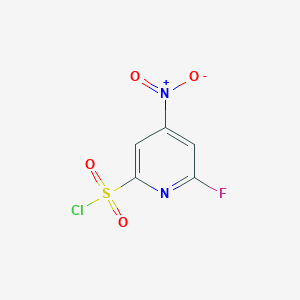

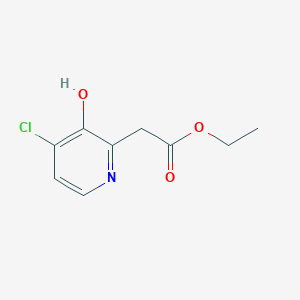
![2-Azaspiro[3.3]heptane oxalate](/img/structure/B14846492.png)
